molecular formula C6H5N3O2S B8788801 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione CAS No. 5021-52-3

2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione

Cat. No.: B8788801
CAS No.: 5021-52-3
M. Wt: 183.19 g/mol
InChI Key: QWMHGTYYVXPHSF-UHFFFAOYSA-N
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Description

2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that features a fused thiazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione typically involves the reaction of 2-aminothiole with suitable arylacetylchlorides at high temperatures . The reaction conditions often include the use of solvents such as acetonitrile and bases like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-methyl-4H-thiazolo[5,4-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

5021-52-3

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

2-methyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H5N3O2S/c1-2-7-3-4(10)8-6(11)9-5(3)12-2/h1H3,(H2,8,9,10,11)

InChI Key

QWMHGTYYVXPHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)NC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-methyl-5-ureido-thiazole-4-carboxylic acid ethyl ester (21.0 g, 0.079 mol) in iPrOH (300 mL) was added an aqueous solution of NaOH (3 M, 26 mL, 0.078 mol) at 80° C. The thick white suspension was heated at 80° C. for 45 min, then diluted with H2O and cooled to 0° C. The reaction mixture was acidified to pH 3 and the precipitate collected by filtration. The white solid was washed with H2O and dried in vacuo at 60° C. for 17 h to give the title compound as a white solid (12.3 g, 83%).
Name
2-methyl-5-ureido-thiazole-4-carboxylic acid ethyl ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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